

An In-depth Technical Guide to Diphenylborinic Anhydride (CAS: 4426-21-5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diphenylborinic anhydride*

Cat. No.: *B055480*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylborinic anhydride, also known as oxybis(diphenylborane) or tetraphenyldiboroxane, is a versatile organoboron compound with the CAS number 4426-21-5. It is widely utilized in organic synthesis and bioanalytical chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and key applications, with a focus on its role in amino acid analysis and as a modulator of gap junction channels. Detailed experimental protocols and safety information are also included to facilitate its effective and safe use in a laboratory setting.

Physicochemical Properties

Diphenylborinic anhydride is a white to off-white solid at room temperature.^[1] It is sensitive to moisture and should be stored in a dry, cool, and well-ventilated place.^[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Diphenylborinic Anhydride**

Property	Value	Reference(s)
CAS Number	4426-21-5	[1]
Molecular Formula	C ₂₄ H ₂₀ B ₂ O	[2]
Molecular Weight	346.04 g/mol	[1]
Appearance	White to off-white powder/solid	[1] [3]
Melting Point	135-140 °C	[1]
Synonyms	Oxybis(diphenylborane), Tetraphenyldiboroxane	[1] [4]
Solubility	Insoluble in water. Soluble in various organic solvents.	[5]
Storage Temperature	2-8°C	[1]
InChI Key	SNQFEECGHGUHBK- UHFFFAOYSA-N	[1]

Spectroscopic Data

The structural integrity of **Diphenylborinic anhydride** is typically confirmed by various spectroscopic techniques. While detailed spectral data is not always publicly available, the following provides an expected profile based on its chemical structure and data from related compounds.

Table 2: Spectroscopic Data of **Diphenylborinic Anhydride**

Technique	Expected Data
¹ H NMR	A certificate of analysis confirms the ¹ H NMR spectrum conforms to the structure.[6] The spectrum is expected to show multiplets in the aromatic region (approx. δ 7.0-8.0 ppm) corresponding to the phenyl protons.
¹³ C NMR	The spectrum is expected to show signals for the aromatic carbons. The carbon attached to boron (ipso-carbon) may be difficult to detect.[7]
FT-IR (cm ⁻¹)	Characteristic strong C=O stretching bands for anhydrides are absent. Expect strong B-O-B stretching vibrations (around 1350-1450 cm ⁻¹), and aromatic C-H and C=C stretching vibrations.
Mass Spectrometry	The molecular ion peak [M] ⁺ at m/z 346 would be expected. Fragmentation may involve the loss of phenyl groups and cleavage of the B-O-B bond.

Synthesis

A common method for the preparation of **diphenylborinic anhydride** involves the dehydration of diphenylborinic acid. Diphenylborinic acid itself can be synthesized from the ethanolamine ester of diphenylborinic acid.[5]

Experimental Protocol: Synthesis of Diphenylborinic Anhydride from Diphenylborinic Acid

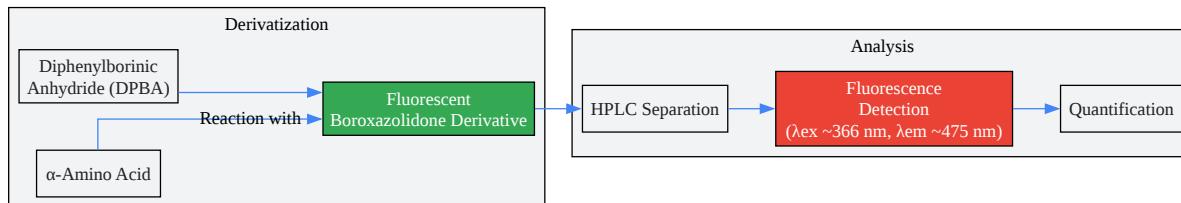
This protocol is based on general methods for the dehydration of boronic acids to their anhydrides.[8]

Materials:

- Diphenylborinic acid

- Anhydrous toluene
- Dean-Stark apparatus
- Round-bottom flask
- Heating mantle
- Magnetic stirrer

Procedure:


- To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add diphenylborinic acid.
- Add a sufficient amount of anhydrous toluene to dissolve the diphenylborinic acid.
- Heat the mixture to reflux with vigorous stirring.
- Water will be azeotropically removed and collected in the Dean-Stark trap.
- Continue the reflux until no more water is collected.
- Cool the reaction mixture to room temperature.
- Remove the toluene under reduced pressure using a rotary evaporator.
- The resulting solid is **diphenylborinic anhydride**. The product can be further purified by recrystallization if necessary.

Reactivity and Applications

Diphenylborinic anhydride is a reactive compound with significant applications in both synthetic and analytical chemistry.

Derivatization of α -Amino Acids for Fluorescence Detection

Diphenylborinic anhydride reacts with α -amino acids to form fluorescent boroxazolidone derivatives, enabling their sensitive detection and quantification by HPLC.[1][8]

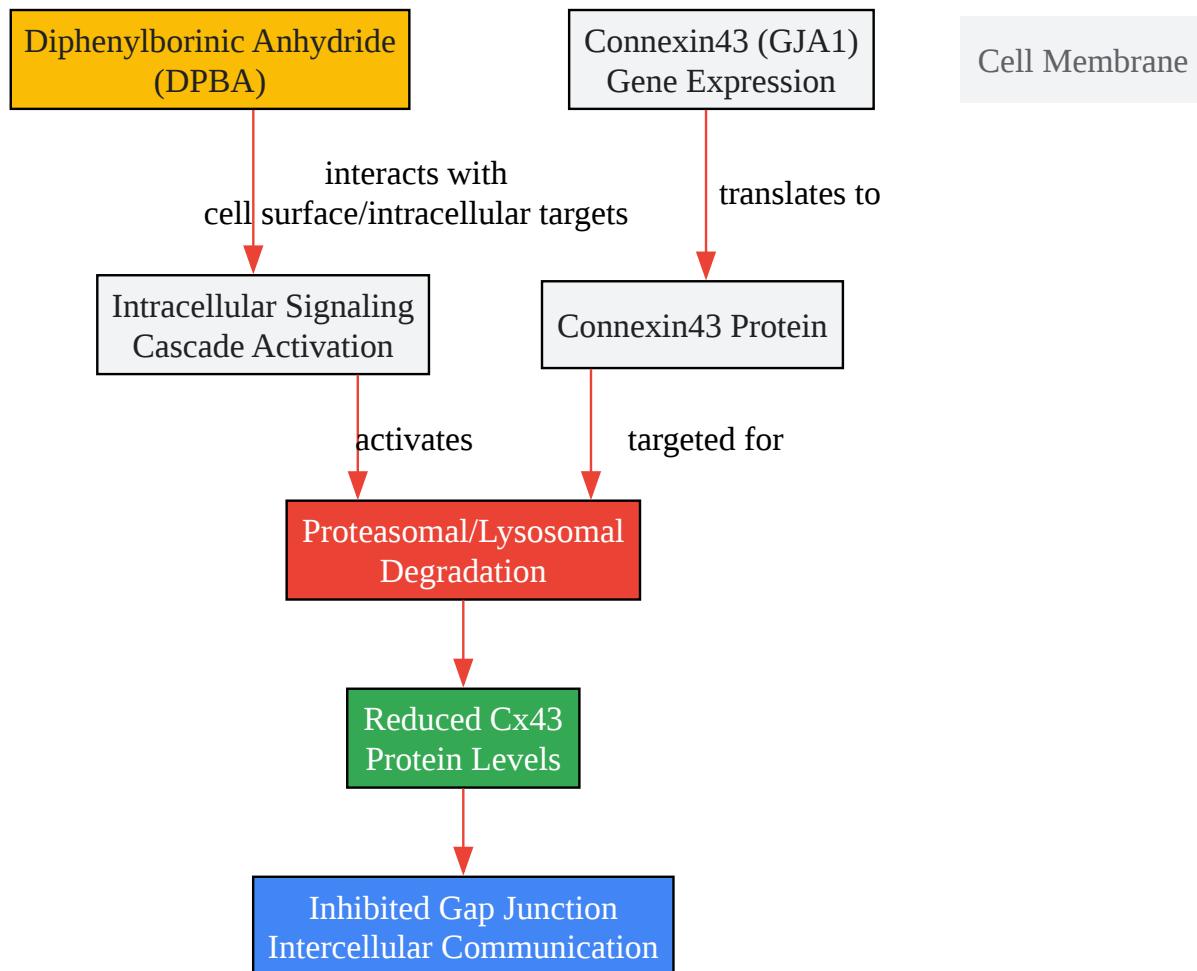
[Click to download full resolution via product page](#)

Caption: Workflow for amino acid analysis using DPBA derivatization.

This protocol is a general guideline adapted from established methods for pre-column derivatization of amino acids for HPLC analysis.[9]

Materials:

- **Diphenylborinic anhydride** (DPBA) solution in a suitable organic solvent (e.g., acetonitrile).
- Amino acid standards or sample hydrolysate.
- Borate buffer (pH ~9).
- HPLC system with a fluorescence detector.
- Reversed-phase C18 column.
- Mobile phases (e.g., acetonitrile and an aqueous buffer).


Procedure:

- Sample Preparation: Prepare standard solutions of amino acids or the sample hydrolysate in an appropriate buffer.
- Derivatization: a. In a vial, mix a specific volume of the amino acid standard or sample with the borate buffer. b. Add an excess of the DPBA solution to the mixture. c. Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 1-5 minutes) to ensure complete derivatization.
- HPLC Analysis: a. Inject a suitable volume of the derivatized sample into the HPLC system. b. Separate the derivatized amino acids on a C18 column using a gradient elution with appropriate mobile phases. c. Detect the fluorescent derivatives using an excitation wavelength of approximately 366 nm and an emission wavelength of around 475 nm.[1]
- Quantification: Quantify the amino acids by comparing the peak areas of the sample with those of the amino acid standards.

Gap Junction Channel Blocker

Diphenylborinic anhydride has been identified as an analog of the vascular gap junction channel blocker, 2-aminoethoxydiphenyl borate (2-APB).[1] It has been shown to inhibit gap junction communication by downregulating the expression of Connexin43 (Cx43), a major gap junction protein.[9]

The precise signaling pathway by which **diphenylborinic anhydride** leads to the downregulation of Cx43 is an area of ongoing research. However, studies on related compounds and cellular responses to gap junction blockers suggest a multi-step process that likely involves cellular signaling cascades that ultimately lead to the degradation of the Cx43 protein. A plausible pathway is depicted below.

[Click to download full resolution via product page](#)

Caption: Proposed pathway for DPBA-induced downregulation of Connexin43.

Safety and Handling

Diphenylborinic anhydride requires careful handling due to its potential hazards. It is combustible and moisture-sensitive.[\[1\]](#)[\[2\]](#)

Table 3: Safety and Handling Information

Aspect	Recommendation	Reference(s)
Personal Protective Equipment (PPE)	Eyeshields, gloves, type N95 (US) respirator	[1]
Storage	Store in a dry, cool (2-8°C), and well-ventilated place in a tightly sealed container.	[1][2]
Incompatibilities	Strong oxidizing agents.	[2]
First Aid: Eyes	Rinse immediately with plenty of water for at least 15 minutes.	[2]
First Aid: Skin	Wash off immediately with plenty of water.	[2]
First Aid: Ingestion	Do not induce vomiting. Seek immediate medical attention.	[2]
Disposal	Dispose of in accordance with local, state, and federal regulations.	[2]

Conclusion

Diphenylborinic anhydride (CAS 4426-21-5) is a valuable reagent for researchers in organic chemistry and drug development. Its ability to form fluorescent derivatives with amino acids provides a sensitive method for their analysis. Furthermore, its activity as a gap junction blocker through the downregulation of Connexin43 opens avenues for its investigation in various physiological and pathological processes. Adherence to proper safety protocols is essential when handling this compound. This guide provides a foundational understanding of its properties and applications to support its effective utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. [Organic Syntheses Procedure](https://orgsyn.org) [orgsyn.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Diphenylborinic Anhydride (CAS: 4426-21-5)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b055480#diphenylborinic-anhydride-cas-number-4426-21-5-properties\]](https://www.benchchem.com/product/b055480#diphenylborinic-anhydride-cas-number-4426-21-5-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com